ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
Overview
Description
Ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate, commonly known as E2Z, is an organic compound derived from the cyano group and the hydroxy group. It is a colorless liquid with a faint odor and a slightly bitter taste. E2Z has a variety of applications in the scientific and industrial fields. In
Scientific Research Applications
Crystal Packing Interactions
A study by Zhang et al. (2011) explored the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, revealing the presence of rare N⋯π and O⋯π interactions along with hydrogen bonds. These findings are significant in understanding the molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).
Unusual Non-Hydrogen Bonding
Zhang et al. (2012) identified an unusual C⋯π interaction of non-hydrogen bond type in a related compound, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting the importance of non-traditional molecular interactions in chemical compounds (Zhang, Tong, Wu, & Zhang, 2012).
Structural Analysis
Johnson et al. (2006) conducted a study focusing on the synthesis, characterization, and structural analysis of a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, which contributes to the understanding of molecular structure and bonding in such compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Coenzyme NADH Model Reactions
Fang et al. (2006) researched the reaction of a related compound with a coenzyme NADH model, providing insights into biological chemistry and the behavior of these compounds in biochemically relevant conditions (Fang, Liu, Wang, & Ke, 2006).
Chemical Synthesis and Applications
Meng et al. (2008) explored the hydrogenation of a similar compound, (E)-ethyl 2-oxo-4-arylbut-3-enoate, leading to significant findings in the field of organic synthesis and potential applications in pharmaceuticals (Meng, Zhu, & Zhang, 2008).
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11(8-14)12(15)10-6-4-9(2)5-7-10/h4-7,15H,3H2,1-2H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFXBYWRYRXHL-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)C)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=C(C=C1)C)\O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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